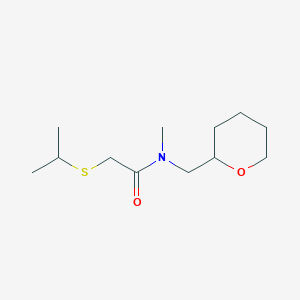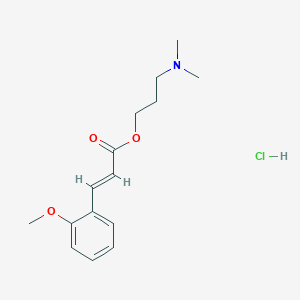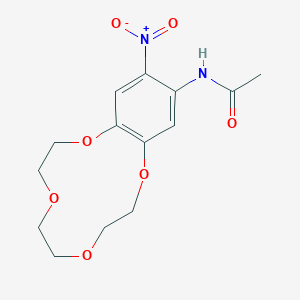![molecular formula C15H29N3O3S B5398560 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide, also known as DSP-4, is a selective neurotoxin that is widely used in scientific research to study the noradrenergic system. DSP-4 is a potent inhibitor of the noradrenaline transporter, which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting this transporter, DSP-4 causes a selective degeneration of noradrenergic neurons in the brain, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological processes.
作用机制
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide is a potent inhibitor of the noradrenaline transporter, which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting this transporter, 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide causes a selective degeneration of noradrenergic neurons in the brain. This degeneration is thought to be due to the accumulation of toxic levels of noradrenaline in these neurons, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The selective degeneration of noradrenergic neurons caused by 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Decreased noradrenaline levels in the brain: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide causes a selective degeneration of noradrenergic neurons in the brain, leading to a decrease in noradrenaline levels.
2. Alterations in behavior: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been shown to cause alterations in behavior, including increased anxiety and decreased locomotor activity.
3. Changes in gene expression: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been shown to alter the expression of various genes in the brain, including those involved in stress and anxiety-related behaviors.
实验室实验的优点和局限性
The advantages of using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in lab experiments include its selectivity for noradrenergic neurons, its ability to cause a selective degeneration of these neurons, and its wide range of applications in scientific research. However, some limitations of using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in lab experiments include its potential toxicity and the need for careful dosing to avoid non-specific effects.
未来方向
Some future directions for research using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide include:
1. Investigating the role of noradrenaline in depression: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide could be used to selectively deplete noradrenergic neurons in animal models of depression and study the effects of this depletion on depressive-like behaviors.
2. Studying the role of noradrenaline in cognitive function: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide could be used to investigate the role of noradrenaline in cognitive function and memory.
3. Developing new neurotoxins: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide could be used as a template for developing new neurotoxins that are selective for other neurotransmitter systems, such as dopamine or serotonin.
Conclusion:
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide is a potent neurotoxin that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. Its selectivity for noradrenergic neurons and its ability to cause a selective degeneration of these neurons make it a valuable tool for studying the role of noradrenaline in various processes. However, its potential toxicity and the need for careful dosing should be taken into consideration when using 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in lab experiments.
合成方法
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide can be synthesized by reacting 1-methylcyclohexylamine with piperidine-4-carboxylic acid, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified using chromatography to obtain 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in its pure form.
科学研究应用
1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. Some of the applications of 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide in scientific research include:
1. Studying the role of noradrenaline in stress and anxiety: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been used to selectively deplete noradrenergic neurons in the brain and study the effects of this depletion on stress and anxiety-related behaviors.
2. Investigating the role of noradrenaline in drug addiction: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been used to study the role of noradrenaline in drug addiction and withdrawal.
3. Studying the role of noradrenaline in neurodegenerative diseases: 1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide has been used to study the role of noradrenaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(1-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-15(9-5-4-6-10-15)16-14(19)13-7-11-18(12-8-13)22(20,21)17(2)3/h13H,4-12H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXESHLLXNQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![1-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5398517.png)

![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5398548.png)


![N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5398561.png)